molecular formula C13H14BrNO2 B11097774 (2E)-3-(4-bromophenyl)-1-(morpholin-4-yl)prop-2-en-1-one

(2E)-3-(4-bromophenyl)-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B11097774
M. Wt: 296.16 g/mol
InChI Key: QWQHHPOXLXYYOF-ZZXKWVIFSA-N
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Description

(E)-3-(4-BROMOPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-BROMOPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and morpholine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for (E)-3-(4-BROMOPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-BROMOPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-BROMOPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-3-(4-BROMOPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-BROMOPHENYL)-3-PHENYLPROPENONE: Similar structure but lacks the morpholine ring.

    (E)-1-(4-BROMOPHENYL)-3-(2-CHLOROPHENYL)PROP-2-EN-1-ONE: Contains a chlorophenyl group instead of a morpholine ring.

    [(E)-(4-BROMOPHENYL)METHYLIDENE]-4-NITROANILINE: Contains a nitro group instead of a morpholine ring.

Uniqueness

(E)-3-(4-BROMOPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity. The combination of the bromophenyl group and the morpholine ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C13H14BrNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-6H,7-10H2/b6-3+

InChI Key

QWQHHPOXLXYYOF-ZZXKWVIFSA-N

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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